molecular formula C14H9NO2 B167232 1-Aminoanthraquinone CAS No. 82-45-1

1-Aminoanthraquinone

Cat. No. B167232
CAS RN: 82-45-1
M. Wt: 223.23 g/mol
InChI Key: KHUFHLFHOQVFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminoanthraquinone (1-AAQ) is an important intermediate for the synthesis of anthraquinone dyes . It is the main raw material of amino acid and pyrazole anthraquinone, which occupy an extremely important position in the dye industry . It is soluble in alcohol and benzene .


Synthesis Analysis

1-AAQ can be synthesized safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . Various conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone (M-ratio), and water content were investigated to explore the details of the ammonolysis reaction behavior . An 88% yield of 1-AAQ could be achieved with an M-ratio of 4.5 at 213 °C and 4.3 min .


Molecular Structure Analysis

The molecular formula of 1-AAQ is C14H9NO2 . The intramolecular charge transfer (ICT) of 1-AAQ in the excited state strongly depends on its solvent properties, and the twisted geometry of its amino group has been recommended for the twisted ICT (TICT) state by recent theoretical works .


Chemical Reactions Analysis

The intramolecular charge transfer (ICT) of 1-AAQ in the excited state strongly depends on its solvent properties . The ultrafast (~110 fs) TICT dynamics of 1-AAQ were observed from the major vibrational modes of 1-AAQ including the ν C-N + δ CH and ν C=O modes .


Physical And Chemical Properties Analysis

1-AAQ is a red flash needle crystal . It is soluble in hot nitrobenzene, toluene, xylene, ether, acetic acid, chloroform, benzene, slightly soluble in cold ethanol, and insoluble in water .

Scientific Research Applications

Industrial Applications

  • Dye Synthesis : AAQ is a crucial intermediate in anthraquinone intermediates, predominantly used for synthesizing dyes and dye intermediates. It is produced from anthraquinone through nitrification, refinement, and reduction processes, commonly using sodium sulfide reducing process. This method has advantages like low investment and simple operation, producing good quality products. The sulfur-containing wastewater from this process can be recycled for preparing sodium thiosulfate, and organic residues are managed through incineration. Interestingly, adding sulfur to this process can reduce the basicity of the medium, decrease sodium sulfide usage, and improve product yield and cost-effectiveness (Liu Shao-we, 2013).

Technological Applications

  • Improving Battery Performance : AAQ has been used as an electro-polymerizable additive in liquid electrolytes for sodium-ion batteries. When electrochemically oxidized, AAQ forms a thin conductive poly(1-aminoanthraquinone) layer on the cathode material. This enhances the battery's discharge capacity, cycling stability, and rate capability, demonstrating a straightforward approach to boosting electrochemical performance in sodium-ion batteries (Park et al., 2020).

Medical Research

  • Cytotoxic Activity : Synthesized aminoanthraquinone derivatives have shown significant cytotoxic activity against certain cancer cell lines, indicating their potential in cancer research and therapy. Some derivatives exhibited strong cytotoxicity towards breast and liver cancer cells, highlighting their relevance in developing new anticancer agents (Nor et al., 2013).

Environmental and Material Science

  • Metal Sorption in Silica Gels : AAQ has been used to modify silica surfaces for metal sorption, important in environmental applications like water purification. Studies on silica gel phases modified with AAQ show significant differences in metal extraction efficiency, indicating potential for selective solid phase extractors and pre-concentrators for certain metals in natural water samples (Mahmoud, 2002).

Chemical and Material Properties

  • Corrosion Inhibition : AAQ derivatives have been effective as corrosion inhibitors for carbon steel in certain mixtures. Studies demonstrate that these derivatives, particularly the oleic acid derivative, can significantly reduce steel corrosion, making them useful in industrial applications involving metal preservation (Muthukumar et al., 2009).

  • Synthesis of Structured-Painted Epoxy Resins : 1-Aminoanthraquinone glycidyl ester, derived from AAQ, has been used in synthesizing structurally colored epoxy resins. This application is significant in materials science, especially in the production of specialty coatings and paints (Mognonov et al., 2019).

Safety And Hazards

1-AAQ is moderately toxic by the intraperitoneal route . It is an eye irritant and is suspected of causing cancer . When heated to decomposition, it emits toxic NOx .

Future Directions

1-AAQ has been extensively utilized in the preparation of diverse anthraquinone dyes . It has potential applications in organic light-emitting devices, photovoltaics, solar cells, etc . The ultrafast charge transfer processes are often observed in natural photosynthesis with the utmost quantum efficiency, optimal molecular structures for efficient ICT processes have been of great importance for the dyes and sensitizers adopted in various applications .

properties

IUPAC Name

1-aminoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUFHLFHOQVFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28411-42-9
Record name Poly(1-amino-9,10-anthraquinone)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28411-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2052572
Record name 1-Aminoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ruby-red solid; [Merck Index] Dark red to brown crystalline powder; [Acros Organics MSDS]
Record name 1-Aminoanthraquinone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19317
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1-Aminoanthraquinone

CAS RN

82-45-1, 25620-59-1
Record name 1-Aminoanthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminoanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoanthraquinone (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-AMINOANTHRAQUINONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-AMINOANTHRAQUINONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Aminoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminoanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINOANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5YYY1NEUI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

β-aminoanthraquinone; 1,4diaminoanthraquinone; 1,5-diaminoanthraquinone; 1-amino-4-acetylaminoanthraquinone; 1-amino-4-benzoylamino anthraquinone; 1-amino-5-acetylamino-anthraquinone; 1-amino-5-benzoylamino-anthraquinone; 1-amino-4-nitro-anthraquinone; 1-amino-5-nitro-anthraquinone; 1-amino-4-bromo-anthraquinone; 1-amino-4-methylamino-anthraquinone; 1-amino-4-phenylamino-anthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods II

Procedure details

The product obtained by the nitration process is accompanied by 2-nitroanthraquinone and 1,5-, 1,8-, 1,6-, and 1,7-dinitroanthraquinone, undesirable contaminants. In order to obtain high quality 1-aminoanthraquinone from this product, multiple purification steps are required after the nitration and reduction reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

0.50 g of 1-benzyloxycarbonylaminoanthraquinone, 25 ml of ethanol and 25 ml of 50% strength aqueous sodium hydroxide solution were heated under reflux for 6 hours and the solution was then concentrated in vacuo. The residue was taken up in chloroform/water, the phases were separated and the organic phase was washed twice with water. The organic phase was concentrated in vacuo and 0.30 g of 1-aminoanthraquinone (99% pure; 95% of theory) was obtained.
Name
1-benzyloxycarbonylaminoanthraquinone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

500 Parts of water, 20 parts of hydrazine hydrate and 100 parts of 30% sodium hydroxide solution are heated to 70°. 51 Parts of 1-nitro-anthraquinone are entered over the course of 1 hour. The temperature of the reaction mixture is kept at between 70° and 75°. After the addition of the whole amount of 1-nitroanthraquinone, the suspension is heated to 80° and stirred for 1 hour. 70 Parts of 40% sodium hydroxide solution are subsequently added. The reaction mass is then stirred at 90° over the course of 90 minutes and filtered. The precipitate is washed with water until the filtrate is colourless and neutral, and then dried. 43 Parts of 1-amino-anthraquinone are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

6.3 g of 4-aminoanthrone are dissolved in 100 ml of hot 1 N KOH. Air is then passed through the solution at 80° C until the yellow exudation from a spot test has disappeared. After filtering off and washing until neutral, 4.5 g of product containing 58.2% of 1-aminoanthraquinone (39% yield) are obtained. On boiling with toluene, which dissolves the 1-aminoanthraquinone, a yellow residue is obtained which according to analysis, NMR-spectrum, IR-spectrum, mass spectrum and molecular weight determination is 4,4' -diamino-dihydrodianthrone (melting point: 251°-253° C).
Name
4-aminoanthrone
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminoanthraquinone
Reactant of Route 2
1-Aminoanthraquinone
Reactant of Route 3
1-Aminoanthraquinone
Reactant of Route 4
1-Aminoanthraquinone
Reactant of Route 5
Reactant of Route 5
1-Aminoanthraquinone
Reactant of Route 6
1-Aminoanthraquinone

Citations

For This Compound
1,520
Citations
K Tamura, RS Alwi, T Tanaka, K Shimizu - The Journal of Chemical …, 2017 - Elsevier
… The solubility of 1-aminoanthraquinone (Smoke Orange G) … Mole fraction solubility of 1-aminoanthraquinone, 3.51 × 10 −5 … It was found that amino group in 1-aminoanthraquinone …
Number of citations: 44 www.sciencedirect.com
C Müller, J Schroeder, J Troe - The Journal of Physical Chemistry …, 2006 - ACS Publications
We investigated spectroscopic and dynamic fluorescence properties of the S 1 ← S 0 transitions of three intramolecularly hydrogen-bonded molecules, 1,8-dihydroxyanthraquinone (1,8-…
Number of citations: 36 pubs.acs.org
N Muthukumar, A Ilangovan, S Maruthamuthu… - Materials chemistry and …, 2009 - Elsevier
… In the present study, mechanism of action of 1-aminoanthraquinone derivatives as corrosion … of 1-aminoanthraquinone derivatives 5–7. Accordingly, 1-aminoanthraquinone was treated …
Number of citations: 41 www.sciencedirect.com
K Yoshida, M Matsuoka, Y Yamashita… - Bulletin of the Chemical …, 1980 - journal.csj.jp
In the presence of some metal ions and atmospheric oxygen, 1-aminoanthraquinone(1) reacts readily with butylamine to give 1-amino-4-butylaminoanthraquinone(2a), along with a …
Number of citations: 15 www.journal.csj.jp
G Fareed, GH Rizwani, M Ahmed, MA Versiani… - Pakistan Journal of …, 2017 - v3.pjsir.org
… A mixture of 1-aminoanthraquinone (1 mmol), carbonyl compounds (1 mmol) and H84O40SiW12/P2O5 (0.2 g, 1mol% of 1-aminoanthraquinone/P2O5) as a … 123 Schiff …
Number of citations: 13 www.v3.pjsir.org
K Jeon, M Jen, S Lee, T Jang, Y Pang - International Journal of Molecular …, 2021 - mdpi.com
The intramolecular charge transfer (ICT) of 1-aminoanthraquinone (AAQ) in the excited state strongly depends on its solvent properties, and the twisted geometry of its amino group has …
Number of citations: 4 www.mdpi.com
F Zhou, L Cai, W Ye, K Zhu, J Li, Y Li, W Xu, P Wang… - Molecules, 2023 - mdpi.com
… In particular, 1-aminoanthraquinone has been extensively … -flow method to synthesize 1-aminoanthraquinone safely and … ~88% yield of 1-aminoanthraquinone could be achieved with …
Number of citations: 7 www.mdpi.com
Z Wang, C Li, H Zhang, Z Liu - Fibers and Polymers, 2018 - Springer
… In the present study, 1-aminoanthraquinone was diazotized firstly. Coloration mechanism of 1-aminoanthraquinone diazonium applied in silk fibroin modified dyeing was researched …
Number of citations: 7 link.springer.com
T Wang, H Sun, T Lu, KC Weerasinghe, D Liu… - Journal of Molecular …, 2016 - Elsevier
… that 1-aminoanthraquinone derivatives may exist in either ICT planar or nonplanar structure depending on the solvent polarity. According to the reference, 1-aminoanthraquinone …
Number of citations: 14 www.sciencedirect.com
D Milić, Z Džolić, M Cametti, B Prugovečki… - Journal of Molecular …, 2009 - Elsevier
The solid-state supramolecular architectures of 1-aminoanthraquinone and 1,5-diaminoanthraquinone were determined by single-crystal X-ray structural analysis. In this paper, revised …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.